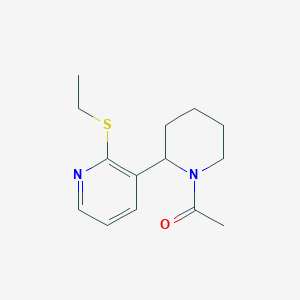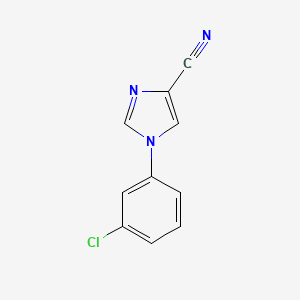
1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Clorofenil)-1H-imidazol-4-carbonitrilo es un compuesto químico que pertenece a la clase de los derivados del imidazol. Se caracteriza por la presencia de un grupo clorofenilo unido al anillo del imidazol, junto con un grupo carbonitrilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(3-Clorofenil)-1H-imidazol-4-carbonitrilo generalmente implica la reacción de 3-clorobenzonitrilo con imidazol en condiciones específicas. Un método común incluye el uso de una base como carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF). La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial: En un entorno industrial, la producción de 1-(3-Clorofenil)-1H-imidazol-4-carbonitrilo puede involucrar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(3-Clorofenil)-1H-imidazol-4-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.
Principales Productos Formados:
Oxidación: Formación de los ácidos carboxílicos o aldehídos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios derivados de imidazol sustituidos.
Aplicaciones Científicas De Investigación
1-(3-Clorofenil)-1H-imidazol-4-carbonitrilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Clorofenil)-1H-imidazol-4-carbonitrilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la catálisis posterior.
Compuestos Similares:
1-(3-Clorofenil)piperazina: Un compuesto con un grupo clorofenilo similar pero con una estructura central diferente.
3-Clorometcathinona: Otro derivado clorofenilo con propiedades farmacológicas distintas.
Singularidad: 1-(3-Clorofenil)-1H-imidazol-4-carbonitrilo es único debido a su núcleo de imidazol, que confiere propiedades químicas y biológicas específicas.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different core structure.
3-Chloromethcathinone: Another chlorophenyl derivative with distinct pharmacological properties.
Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile is unique due to its imidazole core, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H6ClN3 |
|---|---|
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-8-2-1-3-10(4-8)14-6-9(5-12)13-7-14/h1-4,6-7H |
Clave InChI |
KIHLAIQWKMYOEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




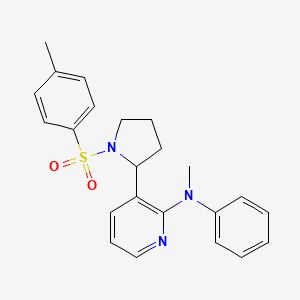


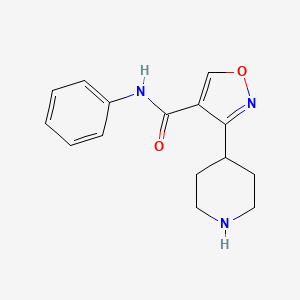

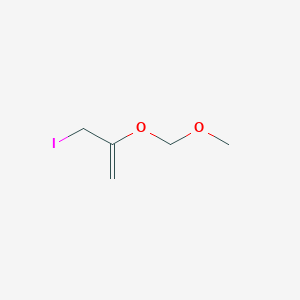

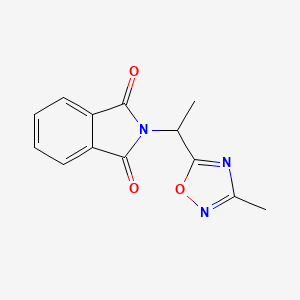
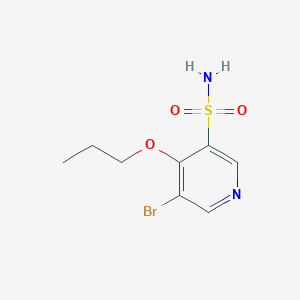
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)

